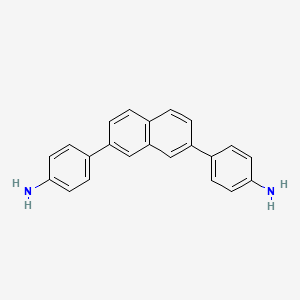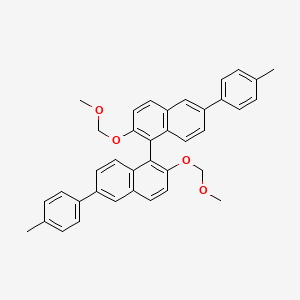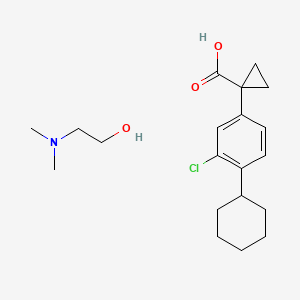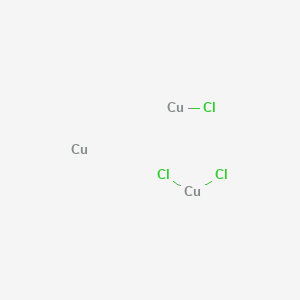
Tricopper trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricopper trichloride, with the chemical formula Cl₃Cu₃, is a compound consisting of three copper atoms and three chlorine atoms.
準備方法
Synthetic Routes and Reaction Conditions: Tricopper trichloride can be synthesized through a one-pot reaction involving tris(2-aminoethyl)amine (TREN), [CuI(MeCN)₄]PF₆, and paraformaldehyde. This reaction yields a mixed-valent complex, TREN₄CuIICuICuI(μ₃-OH)₃, which contains a tricopper core . The macrocyclic azacryptand TREN₄ provides a binding pocket for the tricopper core, facilitating the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled reaction conditions to ensure the formation of the tricopper core. The use of macrocyclic ligands, such as TREN₄, plays a crucial role in stabilizing the tricopper cluster and preventing unwanted side reactions .
化学反応の分析
Types of Reactions: Tricopper trichloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound exhibits distinct electrochemical behaviors, with several reversible single-electron redox events .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as oxygen (O₂) under acidic conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen (H₂) or other suitable electron donors.
Substitution: Substitution reactions involving this compound often require specific ligands to replace the chlorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield higher oxidation state copper complexes, while reduction can produce lower oxidation state species .
科学的研究の応用
作用機序
The mechanism of action of tricopper trichloride involves its ability to undergo reversible redox reactions. The tricopper core can exist in multiple oxidation states, facilitating electron transfer processes. The geometric constraints provided by macrocyclic ligands, such as TREN₄, enable efficient electron transfer and stabilization of the tricopper cluster . This mechanism is reminiscent of natural multicopper oxidases, which play a crucial role in biological redox processes .
類似化合物との比較
Dicopper Complexes: These compounds contain two copper atoms and exhibit different redox properties compared to tricopper trichloride.
Monocopper Complexes: These compounds contain a single copper atom and lack the synergistic redox capabilities of this compound.
Multicopper Oxidases (MCOs): Natural enzymes that contain multiple copper atoms and are involved in biological redox processes.
Uniqueness of this compound: this compound’s unique tricopper core allows it to undergo multiple redox events, making it a valuable model system for studying electron transfer mechanisms. Its ability to mimic the behavior of natural multicopper oxidases further highlights its significance in scientific research .
特性
CAS番号 |
38994-31-9 |
|---|---|
分子式 |
Cl3Cu3 |
分子量 |
297.0 g/mol |
IUPAC名 |
chlorocopper;copper;dichlorocopper |
InChI |
InChI=1S/3ClH.3Cu/h3*1H;;;/q;;;;+1;+2/p-3 |
InChIキー |
LRNMUQORZSUTFA-UHFFFAOYSA-K |
正規SMILES |
Cl[Cu].Cl[Cu]Cl.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


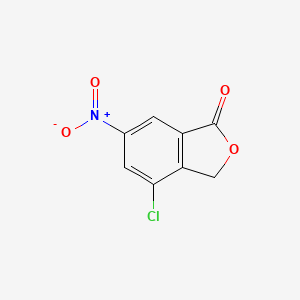
![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
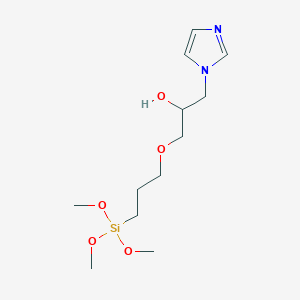
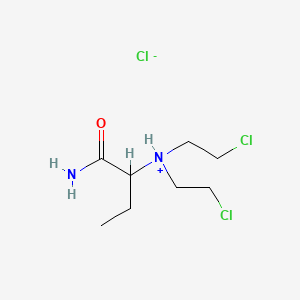
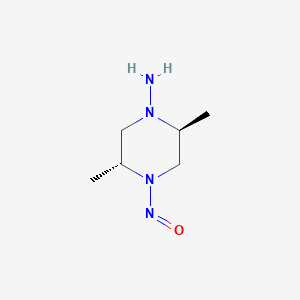
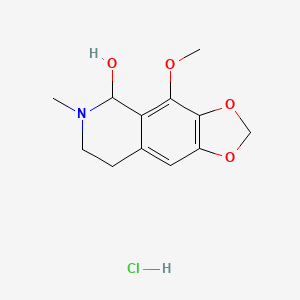

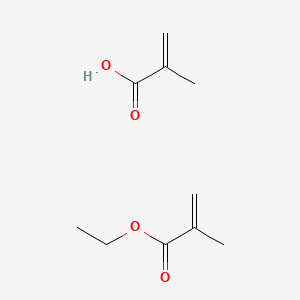
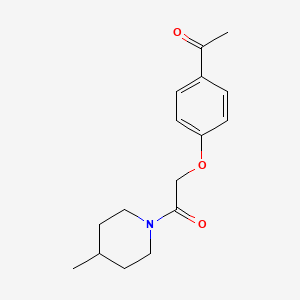
![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
